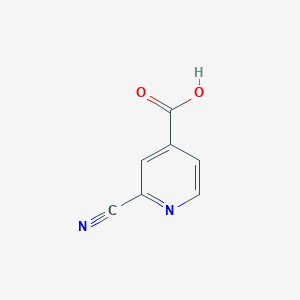

2-Cyanoisonicotinic acid

描述

Structure

3D Structure

属性

IUPAC Name |

2-cyanopyridine-4-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4N2O2/c8-4-6-3-5(7(10)11)1-2-9-6/h1-3H,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPSVJNPESHZCIB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(C=C1C(=O)O)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30376280 | |

| Record name | 2-Cyanoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

148.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

161233-97-2 | |

| Record name | 2-Cyanoisonicotinic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30376280 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyanoisonicotinic Acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

2-Cyano-4-pyridinecarboxylic acid synthesis methods

An In-Depth Technical Guide to the Synthesis of 2-Cyano-4-pyridinecarboxylic Acid

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for producing 2-Cyano-4-pyridinecarboxylic acid, a valuable heterocyclic building block in pharmaceutical and materials science. We present a critical analysis of various synthetic strategies, focusing on practicality, scalability, and mechanistic rationale. The primary focus is a detailed, three-step pathway starting from the readily available commodity chemical, 4-methylpyridine (4-picoline). This recommended route involves N-oxidation, subsequent regioselective cyanation via a modified Reissert-Henze reaction, and final side-chain oxidation. Each step is accompanied by a detailed, field-proven protocol, mechanistic insights, and characterization data. Furthermore, alternative synthetic routes are discussed, and critical safety protocols for handling hazardous reagents are outlined to ensure laboratory safety and procedural integrity.

Overview of Synthetic Strategies

The synthesis of 2-Cyano-4-pyridinecarboxylic acid can be approached from several precursors. The choice of route is dictated by factors such as starting material availability, scalability, and tolerance to functional groups. Three primary strategies have been identified in the literature:

-

Linear Synthesis from 4-Methylpyridine: This is the most robust and widely reported method. It offers a clear, step-wise progression with well-understood transformations and high-yielding reactions.

-

Functionalization of Isonicotinic Acid: This route begins with the target carboxylic acid already in place. However, it necessitates a protection-deprotection sequence for the carboxyl group, adding steps and complexity.

-

Selective Hydrolysis of 2,4-Dicyanopyridine: While seemingly direct, this pathway poses significant challenges in achieving selective hydrolysis of the C4-nitrile over the C2-nitrile, often leading to product mixtures.

Based on an evaluation of efficiency and practicality, this guide will focus on the linear synthesis from 4-methylpyridine as the recommended pathway.

Caption: Workflow for the recommended synthesis from 4-methylpyridine.

Step 1: N-Oxidation of 4-Methylpyridine

Principle & Mechanism: The synthesis begins with the oxidation of the pyridine nitrogen of 4-methylpyridine (4-picoline). This is a crucial activation step. The resulting N-oxide has significantly different electronic properties compared to the parent pyridine. The electron-donating N-oxide group increases electron density in the ring, particularly at the 2- and 4-positions, making them more susceptible to electrophilic attack. Simultaneously, the N-O bond provides a pathway for activating the ring towards nucleophilic substitution, as will be seen in Step 2. The reaction is typically performed with hydrogen peroxide in acetic acid, where peracetic acid, formed in situ, acts as the potent oxidizing agent.

Experimental Protocol: [1]1. Charging the Reactor: To a suitable reaction vessel, add 4-methylpyridine (1.0 eq, e.g., 250 g). 2. Solvent Addition: Add glacial acetic acid (6.0 vol, e.g., 1.5 L) and begin stirring. 3. Oxidant Addition: Heat the mixture to 80°C. Slowly add 30-35% hydrogen peroxide (3.0 eq, e.g., 300 mL) dropwise, ensuring the internal temperature does not exceed 100°C. The addition is exothermic. 4. Reaction: After the addition is complete, maintain the reaction mixture at 100°C for 24 hours. Monitor the reaction progress by TLC or GC-MS until the starting material is consumed. 5. Work-up: Cool the mixture to room temperature. Concentrate the solution under reduced pressure to remove the bulk of the acetic acid. Add toluene (2.0 vol, e.g., 500 mL) and continue concentration to azeotropically remove residual acetic acid and water. 6. Isolation: The resulting pale yellow solid is 4-methylpyridine-N-oxide. This intermediate is often of sufficient purity for the next step, or it can be recrystallized if necessary.

Data Summary:

| Parameter | Value |

| Typical Yield | >95% (often quantitative) |

| Appearance | Pale yellow to white solid |

| Key Reagents | 4-Methylpyridine, H₂O₂, Acetic Acid |

Step 2: Cyanation of 4-Methylpyridine-N-Oxide (Modified Reissert-Henze Reaction)

Principle & Mechanism: This step introduces the cyano group regioselectively at the C2 position. The process is a modification of the Reissert-Henze reaction. The N-oxide is first activated by an electrophilic reagent (in this protocol, implicitly by the Vilsmeier-Haack type reagent formed from DMF and an activating agent like dimethylcarbamoyl chloride, or directly with an acyl chloride). This activation makes the C2 and C6 positions highly electrophilic. A cyanide nucleophile then attacks the C2 position. The subsequent collapse of the intermediate and elimination of the activating group rearomatizes the ring to furnish the 2-cyanopyridine product. [2][3][4]Using trimethylsilyl cyanide (TMSCN) with dimethylformamide (DMF) as described below is an effective and common variant. [1]

Caption: Simplified mechanism of the Reissert-Henze reaction.

Experimental Protocol: [1]1. Reagent Preparation: In a dry reaction vessel under an inert atmosphere (e.g., nitrogen), dissolve 4-methylpyridine-N-oxide (1.0 eq, e.g., 280 g) and trimethylsilyl cyanide (TMSCN) (1.3-1.5 eq, e.g., 380 g) in anhydrous dichloromethane (DCM) (7 vol, e.g., 2 L). Stir at room temperature for 20 minutes. 2. Activation: Cool the mixture to 10°C in an ice bath. Slowly add dimethylformamide (DMF) (1.2 eq, e.g., 260 g) dropwise. 3. Reaction: Remove the ice bath and allow the reaction to stir at room temperature for 12 hours. Monitor for completion by TLC or LC-MS. 4. Quenching: Carefully pour the reaction mixture into a 10% aqueous potassium carbonate solution (10 vol, e.g., 3 L) and stir vigorously for 1 hour to hydrolyze any remaining TMSCN. 5. Extraction & Isolation: Separate the organic layer. Extract the aqueous phase with DCM. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield crude 2-cyano-4-methylpyridine. 6. Purification: The product can be purified by column chromatography (e.g., silica gel, petroleum ether/ethyl acetate) or recrystallization.

Data Summary:

| Parameter | Value |

| Typical Yield | ~80% [1] |

| Appearance | Colorless to yellow liquid/solid |

| Key Reagents | 4-Methylpyridine-N-Oxide, TMSCN, DMF, DCM |

| ¹H NMR (CDCl₃, 400MHz) | δ (ppm): 8.79-8.76 (d, 1H), 8.10 (s, 1H), 8.01-7.98 (m, 1H), 2.28 (s, 3H) [1] |

| ¹³C NMR (CDCl₃, 100MHz) | δ (ppm): 150.1, 147.9, 133.4, 130.6, 128.5, 116.4, 21.1 [1] |

Step 3: Side-Chain Oxidation to 2-Cyano-4-pyridinecarboxylic Acid

Principle & Mechanism: The final step involves the selective oxidation of the methyl group at the C4 position to a carboxylic acid. This transformation can be achieved using various oxidizing agents, but hydrogen peroxide in acetic acid provides a clean and effective method, mirroring the conditions for N-oxidation but targeting the alkyl side chain under prolonged heating. The electron-withdrawing nature of the cyano group and the pyridine ring facilitates the oxidation of the benzylic-like methyl group.

Experimental Protocol: [1]1. Reactor Setup: Dissolve 2-cyano-4-methylpyridine (1.0 eq, e.g., 260 g) in glacial acetic acid (7.7 vol, e.g., 2 L) in a reaction vessel equipped with a condenser. 2. Heating: Heat the solution to 80°C. 3. Oxidant Addition: Slowly add 30-35% hydrogen peroxide (3.5 eq, e.g., 280 mL) dropwise. 4. Reaction: After the addition, increase the temperature to 100°C and maintain for 12 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed. 5. Isolation: Cool the reaction mixture to room temperature. The product may precipitate upon cooling. Concentrate the solution under reduced pressure to remove the acetic acid. Add toluene and re-concentrate to remove residual acid. 6. Purification: The resulting solid can be purified by recrystallization from a suitable solvent system (e.g., water/ethanol) to yield pure 2-Cyano-4-pyridinecarboxylic acid.

Data Summary:

| Parameter | Value |

| Typical Yield | Near quantitative [1] |

| Appearance | Off-white to light yellow solid [5] |

| Melting Point | ~335°C [5] |

| Molecular Formula | C₇H₄N₂O₂ |

| Molecular Weight | 148.12 g/mol |

| ¹³C NMR (Expected) | Carbonyl carbon ~165-170 ppm; Nitrile carbon ~115-120 ppm [6] |

Critical Safety Considerations

The synthetic route described involves highly hazardous materials. Strict adherence to safety protocols is mandatory.

-

Cyanide Reagents (KCN, TMSCN):

-

Toxicity: Extremely toxic and fatal if swallowed, inhaled, or absorbed through the skin. [7] * Handling: Must be handled only in a certified, properly functioning chemical fume hood. Wear personal protective equipment including double nitrile gloves, a lab coat, and chemical splash goggles. [8] * Incompatibilities: NEVER allow contact with acids. Contact with acid liberates highly toxic and flammable hydrogen cyanide (HCN) gas. [7][9]Store away from acids and moisture.

-

Waste: All cyanide-contaminated waste (glassware, gloves, solutions) must be quenched with an appropriate oxidizing agent (e.g., bleach or hydrogen peroxide under basic conditions) before disposal as hazardous waste.

-

Emergency: A cyanide antidote kit (containing amyl nitrite) should be available, and all personnel must be trained in its use. [7]

-

-

Hydrogen Peroxide (30-35%):

-

Hazard: Strong oxidizer. Can cause severe skin and eye burns. Contact with organic materials can lead to fire or explosion.

-

Handling: Wear appropriate PPE. Add dropwise to reaction mixtures to control exothermic reactions.

-

-

Acetic Acid (Glacial):

-

Hazard: Corrosive. Causes severe skin and eye burns.

-

Handling: Handle in a fume hood and wear appropriate PPE.

-

Conclusion

The synthesis of 2-Cyano-4-pyridinecarboxylic acid is most reliably and efficiently achieved through a three-step sequence starting from 4-methylpyridine. This pathway, involving N-oxidation, a modified Reissert-Henze cyanation, and side-chain oxidation, is well-documented, high-yielding, and scalable. While alternative routes exist, they present challenges in selectivity and procedural complexity that make them less favorable. By following the detailed protocols and adhering strictly to the safety guidelines outlined in this document, researchers can confidently and safely produce this important chemical intermediate for applications in drug discovery and materials science.

References

-

Purdue University. (n.d.). Potassium Cyanide. Environmental Health and Safety. [Link]

- Lonza AG. (1997). Process for the preparation of 2,4-pyridine dicarboxylic acid. U.S.

-

University of California, Berkeley. (2013). Potassium Cyanide Safe Handling Guideline. Office of Environment, Health & Safety. [Link]

-

Huo, Z., et al. (2009). The Direct Formation of 2-Cyano-4-amidopyridine via α-Cyanation of 4-Amidopyridine N-Oxide with Dimethylcarbamoyl Chloride and Cheap Potassium Cyanide. Acta Chimica Slovenica, 56, 659-663. [Link]

-

Fife, W. K., & Scriven, E. F. V. (1984). Cyanation in the Pyridine Series: Synthetic Applications of the Reissert-Henze and Related Reactions. Heterocycles, 22(10), 2375. [Link]

-

Nishiwaki, N., & Ariga, M. (2000). Functionalization of Pyridines via Reissert-Henze Reaction. Journal of the Synthetic Organic Chemistry, Japan, 58(2), 126-136. [Link]

-

Klemm, L. H., & Muchiri, D. R. (1983). Chemistry of thienopyridines. XXIX. The reissert‐henze reaction as a route to simple c‐substituents alpha to the heteronitrogen atom. Journal of Heterocyclic Chemistry, 20(3), 693-696. [Link]

- Google Patents. (2009). The synthetic method of 2-pyridine carboxylic acid. CN101602715A.

-

De la Cuesta, E., et al. (2001). Selective hydrolysis of 2,4-diaminopyrimidine systems: a theoretical and experimental insight into an old rule. The Journal of Organic Chemistry, 66(1), 314-318. [Link]

- Breitmaier, E., & Voelter, W. (2004).

-

Chemdad. (n.d.). 2-CYANO-4-PYRIDINE CARBOXYLIC ACID. [Link]

-

PhytoBank. (n.d.). 13C NMR Spectrum (PHY0065416). [Link]

-

Reich, H. J. (n.d.). Organic Chemistry Data: 13C NMR Chemical Shifts. ACS Division of Organic Chemistry. [Link]

-

Chemistry LibreTexts. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

Sources

- 1. Page loading... [guidechem.com]

- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.de]

- 3. dl.ndl.go.jp [dl.ndl.go.jp]

- 4. researchgate.net [researchgate.net]

- 5. 2-CYANO-4-PYRIDINE CARBOXYLIC ACID Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www-group.slac.stanford.edu [www-group.slac.stanford.edu]

- 8. purdue.edu [purdue.edu]

- 9. umbcmmecenter.umbc.edu [umbcmmecenter.umbc.edu]

2-Cyanoisonicotinic acid CAS 161233-97-2 characterization

An In-depth Technical Guide to the Characterization of 2-Cyanoisonicotinic Acid (CAS 161233-97-2)

Abstract

This technical guide provides a comprehensive framework for the characterization of 2-Cyanoisonicotinic acid (CAS 161233-97-2), a pivotal chemical intermediate in pharmaceutical synthesis. Designed for researchers, chemists, and quality control professionals, this document moves beyond a simple recitation of data points. It delves into the causality behind analytical method selection, outlines self-validating experimental protocols, and offers insights grounded in established scientific principles. We will explore a multi-technique approach encompassing spectroscopy (NMR, IR), spectrometry (MS), and chromatography (HPLC) to build a complete analytical profile of the molecule, ensuring identity, purity, and structural integrity. This guide serves as a practical reference for those working with this compound, particularly in the context of drug development and bioconjugation applications.

Introduction: The Significance of a Key Intermediate

2-Cyanoisonicotinic acid is a substituted pyridine derivative featuring both a carboxylic acid and a nitrile (cyano) functional group. This unique bifunctionality makes it a valuable building block in organic synthesis. Its most notable application is as a key intermediate in the synthesis of Topiroxostat (FYX-051), a potent xanthine oxidase inhibitor used for the treatment of hyperuricemia and gout. The precise characterization of this intermediate is paramount; the purity and structural fidelity of the starting material directly impact the yield, impurity profile, and ultimately, the safety and efficacy of the final active pharmaceutical ingredient (API). This guide provides the technical foundation for establishing a robust analytical control strategy for 2-Cyanoisonicotinic acid.

Physicochemical Properties

A foundational understanding of a molecule begins with its fundamental physicochemical properties. These constants are critical for method development, handling, and storage. The properties of 2-Cyanoisonicotinic acid are summarized below.

| Property | Value | Source(s) |

| CAS Number | 161233-97-2 | [1][2] |

| Molecular Formula | C₇H₄N₂O₂ | [2][3] |

| Molecular Weight | 148.12 g/mol | [2][3] |

| Appearance | White to light yellow solid/powder | [1] |

| Melting Point | 335 °C | [3][4] |

| Density | 1.42 g/cm³ | [3] |

| pKa | 2.81 ± 0.10 (Predicted) | [3] |

| LogP | 0.65148 | [3] |

| Topological Polar Surface Area | 74 Ų | [2] |

Synthesis Overview and Impurity Considerations

Understanding the synthetic route is crucial for anticipating potential impurities. A common method for preparing 2-Cyanoisonicotinic acid involves the alkaline hydrolysis of its methyl ester precursor, methyl 2-cyanoisonicotinate.[5] In this process, sodium carbonate in a solvent mixture is typically used to hydrolyze the ester, followed by acidification to yield the final carboxylic acid product.[5]

-

Potential Impurities: Based on this synthesis, key process-related impurities could include unreacted starting material (methyl 2-cyanoisonicotinate), side-products from incomplete hydrolysis, or residual inorganic salts. The characterization methods described herein are designed not only to confirm the structure of the target compound but also to detect and quantify such impurities.

Core Characterization Methodologies

A multi-pronged analytical approach is necessary for unambiguous characterization. The following sections detail the core techniques, the rationale for their use, and step-by-step protocols.

Caption: A typical workflow for the comprehensive characterization of a chemical intermediate.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Expertise & Rationale: ¹H NMR spectroscopy is the gold standard for elucidating the precise structure of organic molecules. It provides information on the number of different types of protons, their chemical environment, and their connectivity. For 2-Cyanoisonicotinic acid, we expect to see distinct signals for the three protons on the pyridine ring. Their chemical shifts and coupling patterns are diagnostic of the 2,4-substitution pattern.

Expected ¹H NMR Spectrum (in DMSO-d₆):

-

~8.7-8.9 ppm (d, 1H): Proton at C6, adjacent to the nitrogen, showing doublet coupling from the C5 proton.

-

~8.1-8.3 ppm (s, 1H): Proton at C3, appearing as a singlet (or a narrow doublet) due to its position between two substituents.

-

~7.9-8.1 ppm (d, 1H): Proton at C5, showing doublet coupling from the C6 proton.

-

~13.0-14.0 ppm (br s, 1H): A broad singlet corresponding to the acidic proton of the carboxylic acid group.

Experimental Protocol: ¹H NMR Analysis

-

Sample Preparation: Accurately weigh ~5-10 mg of 2-Cyanoisonicotinic acid and dissolve it in ~0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The use of DMSO-d₆ is recommended due to the compound's polarity and to ensure the acidic proton is observable.

-

Instrumentation: Transfer the solution to a clean, dry 5 mm NMR tube.

-

Data Acquisition: Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.

-

Parameters: Use a standard pulse program. A sufficient number of scans (e.g., 16 or 32) should be averaged to achieve an adequate signal-to-noise ratio.

-

Processing: Process the raw data (FID) with Fourier transformation, phase correction, and baseline correction. Calibrate the chemical shift scale to the residual solvent peak of DMSO-d₆ at 2.50 ppm.

-

Analysis: Integrate the signals to determine proton ratios and analyze the coupling patterns (multiplicity) to confirm proton connectivity.

Infrared (IR) Spectroscopy

Expertise & Rationale: Fourier-Transform Infrared (FT-IR) spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency. This method serves as an excellent orthogonal technique to NMR for confirming the presence of the key nitrile and carboxylic acid moieties.

Caption: Correlation of key functional groups to their expected IR and NMR signals.

Expected Characteristic IR Absorptions:

-

3300-2400 cm⁻¹ (broad): Strong, broad absorption characteristic of the O-H stretching of a hydrogen-bonded carboxylic acid.[6]

-

2260-2240 cm⁻¹ (medium): Sharp, characteristic absorption for the C≡N (nitrile) stretch.[6]

-

1730-1700 cm⁻¹ (strong): Strong absorption from the C=O (carbonyl) stretching of the carboxylic acid.[6][7]

-

1600-1475 cm⁻¹ (variable): Absorptions corresponding to the C=C and C=N stretching vibrations within the aromatic pyridine ring.[6]

Experimental Protocol: FT-IR Analysis (KBr Pellet)

-

Sample Preparation: Grind a small amount (~1-2 mg) of 2-Cyanoisonicotinic acid with ~100-200 mg of dry, spectroscopic grade potassium bromide (KBr) using an agate mortar and pestle until a fine, homogeneous powder is obtained.

-

Pellet Formation: Transfer the powder to a pellet press and apply pressure (as per instrument guidelines) to form a thin, transparent pellet.

-

Data Acquisition: Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Background Scan: Perform a background scan with an empty sample compartment to account for atmospheric CO₂ and H₂O.

-

Sample Scan: Acquire the sample spectrum, typically by co-adding 16-32 scans at a resolution of 4 cm⁻¹.

-

Analysis: Identify the characteristic absorption bands and compare them to known frequencies for the expected functional groups.

Mass Spectrometry (MS)

Expertise & Rationale: Mass spectrometry is an indispensable tool for confirming the molecular weight of a compound. High-resolution mass spectrometry (HRMS) can determine the elemental composition by providing a highly accurate mass measurement. When coupled with a separation technique like HPLC (LC-MS), it also becomes a powerful tool for identifying impurities. The fragmentation pattern observed in the MS/MS spectrum provides further structural confirmation.

Key Mass Spectrometric Data:

-

Monoisotopic Mass: 148.027277375 Da[2]

-

Expected Adducts (Positive ESI):

-

[M+H]⁺: m/z 149.0346

-

[M+Na]⁺: m/z 171.0165

-

-

Expected Adduct (Negative ESI):

-

[M-H]⁻: m/z 147.0200

-

Trustworthiness through Fragmentation: The fragmentation pattern provides a structural fingerprint. For 2-Cyanoisonicotinic acid, characteristic losses would include the neutral loss of formic acid (HCOOH, 46 Da) or CO₂ (44 Da) from the carboxylic acid group, and potentially the loss of HCN (27 Da). Observing these specific fragmentation pathways significantly increases the confidence in the structural assignment.[8][9]

Caption: A generalized workflow for structural confirmation using LC-MS/MS.

Experimental Protocol: LC-MS Analysis

-

Sample Preparation: Prepare a dilute solution (~10-20 µg/mL) of the sample in a mixture of water and acetonitrile (e.g., 50:50 v/v).

-

Instrumentation: Use an HPLC system coupled to a high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) equipped with an electrospray ionization (ESI) source.

-

HPLC Conditions:

-

Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm).

-

Mobile Phase A: Water + 0.1% Formic Acid.

-

Mobile Phase B: Acetonitrile + 0.1% Formic Acid. The addition of formic acid improves peak shape and ionization efficiency.[10][11]

-

Gradient: A suitable gradient (e.g., 5% to 95% B over 5-10 minutes) to elute the compound.

-

Flow Rate: 0.2-0.4 mL/min.

-

-

MS Conditions:

-

Ionization Mode: ESI, run in both positive and negative modes to capture all relevant adducts.

-

Acquisition: Acquire data in full scan mode (e.g., m/z 50-500).

-

MS/MS: Perform data-dependent acquisition (DDA) or targeted MS/MS on the expected precursor ion (e.g., m/z 149.03 in positive mode) to obtain fragmentation data.

-

-

Analysis: Compare the measured accurate mass of the molecular ion to the theoretical mass (should be within 5 ppm). Analyze the fragmentation pattern to confirm the structure.

High-Performance Liquid Chromatography (HPLC)

Expertise & Rationale: HPLC is the workhorse for determining the purity of chemical compounds. A reversed-phase method is ideal for a moderately polar molecule like 2-Cyanoisonicotinic acid. By developing a stability-indicating method, one can separate the main compound from its impurities and degradation products, allowing for accurate quantification (e.g., % area).

Trustworthiness through System Suitability: Before analyzing any sample, a system suitability test must be performed. This involves injecting a standard solution multiple times to check for key parameters like retention time repeatability, peak area precision, and theoretical plates. This validates that the chromatographic system is performing correctly before the sample is even analyzed.

Experimental Protocol: HPLC Purity Analysis

-

Standard and Sample Preparation:

-

Standard: Prepare a stock solution of a reference standard of 2-Cyanoisonicotinic acid at ~1.0 mg/mL in a suitable diluent (e.g., 50:50 acetonitrile/water). Prepare working standards by dilution.

-

Sample: Prepare the sample to be tested at a similar concentration.

-

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chromatographic Conditions:

-

Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).[12]

-

Mobile Phase A: Water + 0.1% Trifluoroacetic Acid (TFA) or Phosphoric Acid.

-

Mobile Phase B: Acetonitrile.

-

Mode: Isocratic or gradient elution, depending on the impurity profile. An isocratic method with a mobile phase like 80% A and 20% B might be sufficient.[12]

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 30 °C.

-

Detection: UV at an appropriate wavelength (e.g., 254 nm or 270 nm).

-

Injection Volume: 10 µL.

-

-

Analysis: Run the sample and integrate all peaks. Calculate the purity by the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) * 100.

Applications in Bioconjugation and Drug Development

The dual functionality of 2-Cyanoisonicotinic acid makes it a precursor for more complex molecules used in life sciences. The carboxylic acid group is a common handle for forming stable amide bonds with amines, a cornerstone of bioconjugation chemistry.[13] This reaction can be used to attach the molecule to proteins, peptides, or linkers. Such linkers are critical components of antibody-drug conjugates (ADCs), where they connect a cytotoxic drug to a monoclonal antibody, enabling targeted delivery to cancer cells.[14][15] While 2-Cyanoisonicotinic acid itself may not be the final linker, it serves as a well-defined starting point for building these sophisticated constructs.

Safety and Handling

As with any chemical reagent, proper safety precautions are mandatory. 2-Cyanoisonicotinic acid is classified as harmful and an irritant.

-

Pictogram: GHS07 (Exclamation Mark)

-

Signal Word: Warning

-

Hazard Statements:

-

Precautionary Statements:

-

Storage: Keep in a dark place, sealed in dry, room temperature conditions.

Conclusion

The comprehensive characterization of 2-Cyanoisonicotinic acid is a critical, multi-step process that underpins its effective use in pharmaceutical manufacturing. By systematically applying a suite of orthogonal analytical techniques—NMR for structure, IR for functional groups, MS for molecular weight and fragmentation, and HPLC for purity—researchers and manufacturers can establish a complete and reliable profile of this key intermediate. The protocols and insights provided in this guide are designed to ensure the quality and consistency required for the development of advanced therapeutics.

References

- Export Top Purity 2-cyanoisonicotinic acid 161233-97-2 In Stock. (n.d.). Autech Industry Co.,Limited.

- 2-Cyanoisonicotinic acid | 161233-97-2. (n.d.). Sigma-Aldrich.

- CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method. (n.d.).

- 2-Cyanoisonicotinic Acid 161233-97-2. (n.d.). Tokyo Chemical Industry (India) Pvt. Ltd..

- 2-Cyanoisonicotinic Acid, 200MG - C3396-200MG. (n.d.). Lab Pro Inc.

- 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513. (n.d.). PubChem.

- 2-Cyanoisonicotinic Acid | 161233-97-2. (n.d.). TCI AMERICA.

- 2-cyanoisonicotinic acid (C7H4N2O2). (n.d.). PubChemLite.

- Separation of 2-Chloronicotinic acid on Newcrom R1 HPLC column. (n.d.). SIELC Technologies.

- Bioconjugation applic

- HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column. (n.d.). SIELC Technologies.

- It Takes Two To Tango, Part 2: Applications Of Bioconjug

- Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in r

- Establishment, Validation, and Initial Application of a Sensitive LC-MS/MS Assay for Quantification of the Naturally Occurring Isomers Itaconate, Mesaconate, and Citracon

- Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS). (2010, April 1). PubMed.

- Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids. (2017, April 4). PubMed Central.

- Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjug

- Typical IR Absorption Frequencies For Common Functional Groups. (n.d.). Northern Illinois University.

- 14.2a IR Spectra of Carbonyl Compounds. (2018, September 20). YouTube.

Sources

- 1. 2-Cyanoisonicotinic Acid | 161233-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Export Top Purity 2-cyanoisonicotinic acid 161233-97-2 In Stock [bailongpharm.net]

- 4. labproinc.com [labproinc.com]

- 5. CN104910068A - 2-cyano isonicotinic acid hydrazide 1.5 p-toluenesulfonate synthetic method - Google Patents [patents.google.com]

- 6. eng.uc.edu [eng.uc.edu]

- 7. youtube.com [youtube.com]

- 8. Liquid chromatography–tandem mass spectrometry analysis of anisodamine and its phase I and II metabolites in rat urine - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Highlighting mass spectrometric fragmentation differences and similarities between hydroxycinnamoyl-quinic acids and hydroxycinnamoyl-isocitric acids - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. Simultaneous determination of nicotinic acid and its four metabolites in rat plasma using high performance liquid chromatography with tandem mass spectrometric detection (LC/MS/MS) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. HPLC Method for Analysis of Isonicotinic Acid on Primesep 100 Column | SIELC Technologies [sielc.com]

- 13. Bioconjugation application notes [bionordika.fi]

- 14. vectorlabs.com [vectorlabs.com]

- 15. Recent developments in chemical conjugation strategies targeting native amino acids in proteins and their applications in antibody–drug conjugates - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Characterization of 2-Cyanoisonicotinic Acid: A Technical Guide

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic properties of 2-Cyanoisonicotinic acid (CAS 161233-97-2), a key heterocyclic building block in medicinal and materials chemistry. Due to the absence of publicly available experimental spectra in major databases, this document presents a detailed, predicted spectroscopic profile based on established principles and data from analogous structures. We will delve into the theoretical underpinnings and expected data for Proton Nuclear Magnetic Resonance (¹H NMR), Carbon-13 Nuclear Magnetic Resonance (¹³C NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy. This guide is intended for researchers, scientists, and drug development professionals, offering field-proven insights into experimental design and data interpretation for the structural elucidation of this and similar compounds.

Introduction to 2-Cyanoisonicotinic Acid

2-Cyanoisonicotinic acid, also known as 2-cyano-4-pyridinecarboxylic acid, is a disubstituted pyridine derivative featuring both a nitrile (-C≡N) and a carboxylic acid (-COOH) functional group. Its rigid, functionalized heterocyclic scaffold makes it a valuable intermediate in the synthesis of complex molecules, including xanthine oxidase inhibitors used in therapeutic applications. Accurate structural confirmation is paramount, and a multi-technique spectroscopic approach is the gold standard for this purpose. This guide will walk through the expected spectroscopic signatures that confirm the molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-Cyanoisonicotinic acid, we will analyze both ¹H and ¹³C NMR.

Predicted ¹H NMR Spectrum

The ¹H NMR spectrum provides information on the number, environment, and connectivity of protons in a molecule.

-

Sample Preparation: Dissolve approximately 5-10 mg of 2-Cyanoisonicotinic acid in 0.7 mL of a suitable deuterated solvent, such as dimethyl sulfoxide-d₆ (DMSO-d₆).

-

Expert Insight: DMSO-d₆ is the solvent of choice for this analysis. Its high polarity effectively dissolves the polar analyte, and its ability to form hydrogen bonds allows for the observation of the exchangeable carboxylic acid proton, which would be lost in solvents like D₂O.

-

-

Instrument Setup: Acquire the spectrum on a 400 MHz or higher field NMR spectrometer.

-

Data Acquisition: Record the spectrum over a range of 0-15 ppm. Use a sufficient number of scans to achieve a good signal-to-noise ratio. Tetramethylsilane (TMS) is used as an internal standard (δ 0.00 ppm).

The pyridine ring of 2-Cyanoisonicotinic acid contains three aromatic protons. Their chemical shifts are influenced by the anisotropic effect of the ring and the electronic effects of the electron-withdrawing nitrile and carboxylic acid groups.

dot graph "molecular_structure" { layout=neato; node [shape=plaintext, fontsize=12, fontname="Arial", fontcolor="#202124"]; edge [fontsize=10, fontname="Arial", color="#5F6368"];

} Caption: Structure of 2-Cyanoisonicotinic acid with atom numbering.

-

H-6: This proton is ortho to the nitrogen atom, which is strongly deshielding. It is expected to appear furthest downfield, likely as a doublet. Predicted shift: δ 8.8 - 9.0 ppm .

-

H-3: This proton is situated between the two electron-withdrawing groups. While not directly ortho to the nitrogen, the combined influence of the adjacent cyano group and the meta carboxylic acid group will deshield it significantly. It should appear as a singlet or a very narrow doublet. Predicted shift: δ 8.4 - 8.6 ppm .

-

H-5: This proton is meta to the nitrogen and ortho to the carboxylic acid group. It is expected to be the most upfield of the aromatic protons, appearing as a doublet. Predicted shift: δ 8.0 - 8.2 ppm .

-

-COOH: The carboxylic acid proton is highly deshielded and typically appears as a broad singlet due to hydrogen bonding and chemical exchange. Its chemical shift is highly dependent on concentration and temperature. Predicted shift: δ 13.0 - 14.0 ppm .

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-6 | 8.8 - 9.0 | Doublet (d) |

| H-3 | 8.4 - 8.6 | Singlet (s) or narrow d |

| H-5 | 8.0 - 8.2 | Doublet (d) |

| -COOH | 13.0 - 14.0 | Broad Singlet (br s) |

Predicted ¹³C NMR Spectrum

The ¹³C NMR spectrum provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.

-

Sample Preparation: Use the same sample prepared for ¹H NMR. A higher concentration (20-50 mg) may be beneficial due to the lower natural abundance of ¹³C.

-

Instrument Setup: Acquire the spectrum on a 100 MHz or higher spectrometer.

-

Data Acquisition: Use a proton-decoupled pulse sequence to obtain a spectrum where each carbon signal appears as a singlet. The spectral window should be set from 0 to 200 ppm.

The molecule has seven unique carbon atoms. Their predicted chemical shifts are based on data from similar cyanopyridine and pyridine carboxylic acid derivatives[1][2].

| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Rationale |

| C=O (Carboxyl) | 165 - 170 | Typical range for carboxylic acid carbons. |

| C-4 (ipso-COOH) | 148 - 152 | Downfield due to attachment to COOH and ring position. |

| C-6 | 150 - 154 | Downfield due to proximity to electronegative ring nitrogen. |

| C-2 (ipso-CN) | 135 - 140 | Downfield shift from cyano group substitution. |

| C-5 | 125 - 128 | Aromatic CH carbon. |

| C-3 | 120 - 124 | Aromatic CH carbon, influenced by adjacent CN. |

| C≡N (Nitrile) | 115 - 118 | Characteristic range for nitrile carbons. |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Experimental Protocol: IR

-

Sample Preparation: Prepare a potassium bromide (KBr) pellet by mixing a small amount of the solid sample (approx. 1 mg) with ~100 mg of dry KBr powder and pressing it into a transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.

-

Expert Insight: The KBr pellet method is a classic and reliable technique for solid samples, providing a clean spectrum without solvent interference. ATR is a modern, faster alternative that requires minimal sample preparation.

-

-

Instrument Setup: Use a Fourier-Transform Infrared (FTIR) spectrometer.

-

Data Acquisition: Scan the sample over the mid-infrared range (4000 - 400 cm⁻¹).

Data Interpretation (Predicted)

The IR spectrum of 2-Cyanoisonicotinic acid is expected to show several characteristic absorption bands corresponding to its functional groups[3][4][5].

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Expected Intensity |

| 3300 - 2500 | O-H stretch | Carboxylic Acid | Broad, Strong |

| ~3100 | C-H stretch | Aromatic | Medium |

| 2240 - 2220 | C≡N stretch | Aromatic Nitrile | Medium, Sharp |

| 1720 - 1700 | C=O stretch | Carboxylic Acid | Strong |

| 1600 - 1450 | C=C / C=N stretch | Pyridine Ring | Medium-Strong |

| ~1300 | C-O stretch / O-H bend | Carboxylic Acid | Medium |

The very broad O-H absorption is a hallmark of a hydrogen-bonded carboxylic acid. The C≡N stretch appears in a relatively clean region of the spectrum, and its position just below 2230 cm⁻¹ is indicative of conjugation with the aromatic ring[5].

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule, particularly those involving π-electrons and heteroatoms.

Experimental Protocol: UV-Vis

-

Sample Preparation: Prepare a dilute solution of the compound (e.g., 10⁻⁴ to 10⁻⁵ M) in a UV-transparent solvent such as ethanol, methanol, or acetonitrile.

-

Instrument Setup: Use a dual-beam UV-Vis spectrophotometer.

-

Data Acquisition: Scan the solution over a wavelength range of approximately 200-400 nm, using the pure solvent as a reference blank.

Data Interpretation (Predicted)

The pyridine ring conjugated with both a cyano and a carboxylic acid group constitutes a chromophore that will absorb UV light, primarily through π→π* electronic transitions. The parent isonicotinic acid shows absorption maxima around 214 nm and 264 nm[6]. The addition of the electron-withdrawing cyano group is expected to cause a bathochromic (red) shift in these absorptions.

-

λ_max 1: Expected around 220-230 nm .

-

λ_max 2: Expected around 270-285 nm .

These absorptions correspond to the π→π* transitions within the conjugated aromatic system. A weaker n→π* transition associated with the nitrogen lone pair and the carbonyl group may also be present but could be obscured by the stronger π→π* bands.

Integrated Spectroscopic Analysis Workflow

The definitive structural confirmation of a compound like 2-Cyanoisonicotinic acid relies not on a single technique, but on the cohesive interpretation of all data. The workflow below illustrates the logical process of using this guide's predicted data to analyze an unknown sample.

Conclusion

References

-

Sato, T., Ashizawa, N., Matsumoto, K., Iwanaga, T., Nakamura, H., Inouea, T., & Nagata, O. (2009). Discovery of 3-(2-cyano-4-pyridyl)-5-(4-pyridyl)-1,2,4-triazole, FYX-051 – a xanthine oxidoreductase inhibitor for the treatment of hyperuricemia. Bioorganic & Medicinal Chemistry Letters, 19(22), 6225–6229. [Link]

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2015). Introduction to Spectroscopy. Cengage Learning.

- Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. (2014). Spectrometric Identification of Organic Compounds. John Wiley & Sons.

-

PubChem. (n.d.). 2-Cyanoisonicotinic Acid. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Smith, B. C. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

- Katcka, M., & Urbański, T. (1969). NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. Bulletin de l'Academie Polonaise des Sciences, Serie des Sciences Chimiques, 17, 349-353.

-

Reich, H. J. (n.d.). ¹³C NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

Reich, H. J. (n.d.). ¹H NMR Chemical Shifts. Organic Chemistry Data. Retrieved January 13, 2026, from [Link]

-

Baluja, S., & Movalia, J. (2015). Study of some properties of cyanopyridine derivatives in solutions. Revista Colombiana de Ciencias Químico-Farmacéuticas, 44(3), 258-273. [Link]

- Lin-Vien, D., Colthup, N. B., Fateley, W. G., & Grasselli, J. G. (1991). The Handbook of Infrared and Raman Characteristic Frequencies of Organic Molecules. Academic Press.

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved January 13, 2026, from [Link]

-

Chemistry LibreTexts. (2023). Spectroscopy of Carboxylic Acids and Nitriles. Retrieved January 13, 2026, from [Link]

-

SpectraBase. (n.d.). 4-Cyanopyridine. Wiley. Retrieved January 13, 2026, from [Link]

-

Su, Y., & Boxer, S. G. (2011). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. The Journal of Physical Chemistry B, 115(40), 11644–11651. [Link]

-

El-Faham, A., et al. (2022). Synthesis and Biological Assessment of Cyanopyridine-Based 1,3,4-Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations. Chemistry & Biodiversity, 19(8), e202200331. [Link]

-

PubChem. (n.d.). Pyridine-2-carbonitrile. National Center for Biotechnology Information. Retrieved January 13, 2026, from [Link]

-

Szafran, M., & Dega-Szafran, Z. (1983). Infrared Spectra of Pyrazine-and Pyridine-carboxylic Acid and Their Derivatives. Chemical and Pharmaceutical Bulletin, 31(7), 2248-2254. [Link]

- Miller, F. A., & Wilkins, C. H. (1952). Infrared Spectra and Characteristic Frequencies of Inorganic Ions. Analytical Chemistry, 24(8), 1253–1294.

-

ResearchGate. (n.d.). FTIR spectra of 2, 6-pyridine dicarboxylic acid ligand, and Eu-MOF sample. Retrieved January 13, 2026, from [Link]

-

ResearchGate. (n.d.). UV–vis absorption spectra of 1 and isonicotinic acid. Retrieved January 13, 2026, from [Link]

-

SIELC Technologies. (n.d.). UV-Vis Spectrum of Isonicotinic Acid. Retrieved January 13, 2026, from [Link]

Sources

- 1. Synthesis and Biological Assessment of Cyanopyridine‐Based 1,3,4‐Oxadiazole Derivatives: Anticancer Potential, Antioxidant Activity, Molecular Docking, and DFT Calculations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]

- 3. Infrared Spectroscopic Analysis of the Adsorption of Pyridine Carboxylic Acids on Colloidal Ceria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. scribd.com [scribd.com]

- 5. spectroscopyonline.com [spectroscopyonline.com]

- 6. UV-Vis Spectrum of Isonicotinic Acid | SIELC Technologies [sielc.com]

Solubility of 2-Cyanoisonicotinic acid in different solvents

An In-Depth Technical Guide to the Solubility of 2-Cyanoisonicotinic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the principles and methodologies for determining the solubility of 2-cyanoisonicotinic acid. While specific quantitative solubility data for this compound is not extensively published, this document serves as a practical resource for researchers to ascertain its solubility profile in various solvents. The guide delves into the physicochemical properties of 2-cyanoisonicotinic acid, the theoretical underpinnings of solubility, detailed experimental protocols for both qualitative and quantitative solubility determination, and essential safety considerations. This information is critical for applications in drug development, process chemistry, and analytical sciences where 2-cyanoisonicotinic acid is utilized, for instance, in the synthesis of xanthine oxidase inhibitors like topiroxostat.[1]

Introduction to 2-Cyanoisonicotinic Acid

2-Cyanoisonicotinic acid, with the molecular formula C7H4N2O2, is a substituted pyridine carboxylic acid.[2] Its structure, featuring both a carboxylic acid group and a cyano group on a pyridine ring, imparts a unique combination of polarity, hydrogen bonding capabilities, and acidic properties. These characteristics are pivotal in determining its behavior in different solvent systems. Understanding the solubility of this compound is a prerequisite for its use in chemical synthesis, formulation development, and analytical method development.

Physicochemical Properties and Their Influence on Solubility

The solubility of a compound is intrinsically linked to its physicochemical properties. For 2-cyanoisonicotinic acid, the following properties are particularly relevant:

| Property | Value | Source |

| Molecular Formula | C7H4N2O2 | [2] |

| Molecular Weight | 148.12 g/mol | [2] |

| Physical State | Solid, white to light yellow powder/crystal | [1] |

| Melting Point | 335 °C | [1] |

| pKa | (Predicted) ~2.07±0.25 | [3] |

The high melting point suggests strong intermolecular forces in the solid state, which must be overcome by solvent-solute interactions for dissolution to occur. The presence of a carboxylic acid group (an acidic proton) and a pyridine nitrogen (a basic site) suggests that the solubility will be highly pH-dependent. The cyano group adds to the molecule's polarity. Based on the principle of "like dissolves like," it can be predicted that 2-cyanoisonicotinic acid will have a higher solubility in polar solvents, particularly those capable of hydrogen bonding.[4][5]

Theoretical Framework of Solubility

The dissolution of a solid in a liquid is a thermodynamic process governed by the Gibbs free energy of solution (ΔGsol). For dissolution to be spontaneous, ΔGsol must be negative. This is influenced by both the enthalpy of solution (ΔHsol) and the entropy of solution (ΔSsol) as described by the equation:

ΔGsol = ΔHsol - TΔSsol

The enthalpy of solution can be conceptualized as the sum of three energy changes:

-

Lattice Energy (Endothermic): The energy required to break the intermolecular forces holding the solid solute together.

-

Solvation Energy (Exothermic): The energy released when solute molecules are surrounded by solvent molecules.

-

Cavitation Energy (Endothermic): The energy required to create a cavity in the solvent for the solute molecule.

For 2-cyanoisonicotinic acid, its high melting point indicates a significant lattice energy. Therefore, a solvent that can provide a high solvation energy through strong interactions (e.g., hydrogen bonding, dipole-dipole interactions) will be necessary to achieve appreciable solubility.

Experimental Determination of Solubility

A systematic approach to determining the solubility of 2-cyanoisonicotinic acid involves both qualitative and quantitative methods.

Qualitative Solubility Testing

A preliminary assessment of solubility can be performed using small amounts of the compound in a range of solvents with varying polarities. This provides a rapid indication of suitable solvent systems for further quantitative analysis.

-

Preparation: Dispense approximately 25 mg of 2-cyanoisonicotinic acid into a series of small, labeled test tubes.

-

Solvent Addition: To each test tube, add 0.75 mL of a different solvent in small portions (e.g., 0.25 mL at a time).[6] The following solvents are recommended to cover a range of polarities and functionalities:

-

Water (polar, protic)

-

Methanol (polar, protic)

-

Ethanol (polar, protic)

-

Acetone (polar, aprotic)

-

Acetonitrile (polar, aprotic)

-

Dimethyl sulfoxide (DMSO) (polar, aprotic)

-

Dichloromethane (nonpolar)

-

Hexane (nonpolar)

-

-

Mixing: After each addition of solvent, vigorously shake or vortex the test tube for at least 30 seconds.

-

Observation: Observe the mixture to see if the solid dissolves completely. Record the results as "soluble," "partially soluble," or "insoluble."[4]

-

pH-Dependent Solubility: For aqueous systems, the effect of pH should be investigated:

-

Prepare a suspension of 2-cyanoisonicotinic acid in water.

-

Add 5% aqueous sodium bicarbonate (NaHCO3) solution dropwise. Effervescence and dissolution would indicate an acidic compound.[6][7]

-

In a separate test tube, add 5% aqueous sodium hydroxide (NaOH) solution dropwise to a suspension of the compound in water. Dissolution indicates an acidic nature.[6][7][8]

-

In another test tube, add 5% aqueous hydrochloric acid (HCl) dropwise to a suspension of the compound in water to test for basicity (unlikely to be the dominant behavior due to the carboxylic acid).[6][7][8]

-

Caption: Qualitative solubility testing workflow.

Quantitative Solubility Determination (Equilibrium Solubility Method)

The equilibrium solubility method, often referred to as the shake-flask method, is a reliable technique for determining the quantitative solubility of a compound.[5]

-

Sample Preparation: Add an excess amount of 2-cyanoisonicotinic acid to a known volume of the selected solvent in a sealed container (e.g., a glass vial with a screw cap). The presence of undissolved solid is crucial to ensure saturation.

-

Equilibration: Agitate the samples at a constant temperature (e.g., 25 °C) using a shaker or a magnetic stirrer for a sufficient period to reach equilibrium. A minimum of 24-48 hours is typically recommended.[5]

-

Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. If necessary, centrifuge the samples to ensure a clear separation of the solid and liquid phases.

-

Sampling: Carefully withdraw a known volume of the clear supernatant (the saturated solution).

-

Quantification: Determine the concentration of 2-cyanoisonicotinic acid in the supernatant using a suitable analytical technique. High-Performance Liquid Chromatography (HPLC) with UV detection is often a good choice due to its sensitivity and specificity.

-

Prepare a series of calibration standards of 2-cyanoisonicotinic acid of known concentrations.

-

Analyze the calibration standards and the saturated solution sample by HPLC.

-

Construct a calibration curve by plotting the analytical response (e.g., peak area) versus concentration.

-

Determine the concentration of the saturated solution from the calibration curve. This concentration is the solubility of the compound in that solvent at the specified temperature.

-

-

Data Reporting: Express the solubility in appropriate units, such as mg/mL, g/L, or molarity (mol/L).

Caption: Quantitative solubility determination workflow.

Data Interpretation and Expected Results

Based on the structure of 2-cyanoisonicotinic acid, the following solubility trends can be anticipated:

-

High Solubility: In polar aprotic solvents like DMSO, which can effectively solvate the molecule through dipole-dipole interactions.

-

Moderate to High Solubility: In polar protic solvents like methanol and ethanol, where hydrogen bonding with the carboxylic acid and pyridine nitrogen can occur. The solubility of the related isonicotinic acid has been studied in several alcohols.[9]

-

pH-Dependent Aqueous Solubility: Low solubility is expected in neutral water due to the strong crystal lattice. However, in basic aqueous solutions (e.g., NaOH, NaHCO3), the carboxylic acid will be deprotonated to form a highly soluble carboxylate salt. In acidic solutions, the pyridine nitrogen can be protonated, which may also increase solubility, although the carboxylic acid will be in its less soluble neutral form. The interplay of these two ionizable groups will dictate the solubility-pH profile.

-

Low to Insoluble: In nonpolar solvents like hexane and dichloromethane, as these solvents cannot effectively overcome the strong intermolecular forces of the polar solute.

Safety and Handling

2-Cyanoisonicotinic acid presents several hazards that must be managed with appropriate safety precautions.

-

Hazards: Harmful if swallowed, in contact with skin, or if inhaled.[1][2][10] It causes skin and serious eye irritation.[1][2][10]

-

Personal Protective Equipment (PPE): Wear protective gloves, protective clothing, and eye/face protection.[10][11]

-

Handling: Use only in a well-ventilated area or under a chemical fume hood.[11] Avoid breathing dust.[10] Wash hands and any exposed skin thoroughly after handling.[10][11]

-

First Aid:

-

If on skin: Wash with plenty of water.[10]

-

If inhaled: Remove person to fresh air and keep comfortable for breathing.[10]

-

If in eyes: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.[11]

-

If swallowed: Rinse mouth. Do NOT induce vomiting.[11]

-

In all cases of exposure, seek medical advice if you feel unwell.[10]

-

Always consult the most recent Safety Data Sheet (SDS) for 2-cyanoisonicotinic acid before handling the material.[10][11][12]

Conclusion

References

- Unknown. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds. Retrieved from [Link]

- Unknown. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

-

Chemistry For Everyone. (2025, February 11). How To Determine Solubility Of Organic Compounds? [Video]. YouTube. Retrieved from [Link]

- Unknown. (n.d.). Identifying an Unknown Compound by Solubility, Functional Group Tests and Spectral Analysis.

-

PubChem. (n.d.). 2-Cyanoisonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

- Abraham, M. H., & Acree, W. (2013). On the solubility of nicotinic acid and isonicotinic acid in water and organic solvents. The Journal of Chemical Thermodynamics, 61, 58-63.

-

ResearchGate. (n.d.). Solubilities of Isonicotinic Acid in (Methanol, Ethanol, 1Propanol, 2Propanol, and 1,2-Propanediol, Respectively) from (289.65 to 358.75) K. Retrieved from [Link]

- Gonçalves, C. M., & da Piedade, M. E. (2012). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide. The Journal of Chemical Thermodynamics, 47, 362-371.

- Unknown. (2016). Solubility of nicotinic acid in water, ethanol, acetone, diethyl ether, acetonitrile, and dimethyl sulfoxide.

-

PubChem. (n.d.). 2-Hydroxyisonicotinic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2-Chloroisonicotinic acid. National Center for Biotechnology Information. Retrieved from [Link]

Sources

- 1. 2-Cyanoisonicotinic Acid | 161233-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 2. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. 2-Chloronicotinic acid | 2942-59-8 [chemicalbook.com]

- 4. chem.ws [chem.ws]

- 5. youtube.com [youtube.com]

- 6. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 7. www1.udel.edu [www1.udel.edu]

- 8. scribd.com [scribd.com]

- 9. researchgate.net [researchgate.net]

- 10. tcichemicals.com [tcichemicals.com]

- 11. fishersci.com [fishersci.com]

- 12. biosynth.com [biosynth.com]

An In-depth Technical Guide to the Thermal Stability and Decomposition of 2-Cyanoisonicotinic Acid

Introduction

2-Cyanoisonicotinic acid, with the systematic IUPAC name 2-cyanopyridine-4-carboxylic acid, is a heterocyclic organic compound of significant interest in the pharmaceutical and materials science sectors.[1] Its molecular structure, featuring both a carboxylic acid and a nitrile group on a pyridine ring, imparts unique chemical properties that make it a valuable building block in the synthesis of more complex molecules, including active pharmaceutical ingredients (APIs).[2][3] For researchers, scientists, and drug development professionals, a thorough understanding of the thermal stability and decomposition profile of 2-Cyanoisonicotinic acid is paramount for ensuring safe handling, predicting shelf-life, and designing robust manufacturing processes.

This technical guide provides a comprehensive overview of the thermal behavior of 2-Cyanoisonicotinic acid. It delves into its physicochemical properties, predicted thermal decomposition pathways based on established chemical principles and studies of analogous compounds, and detailed protocols for its experimental thermal analysis.

Physicochemical Properties

A foundational understanding of the key physicochemical properties of 2-Cyanoisonicotinic acid is essential before exploring its thermal characteristics.

| Property | Value | Source |

| IUPAC Name | 2-cyanopyridine-4-carboxylic acid | [1] |

| Molecular Formula | C₇H₄N₂O₂ | [1] |

| Molecular Weight | 148.12 g/mol | [1][4] |

| Appearance | White to off-white solid/powder | [5] |

| Melting Point | ~335 °C (Decomposition may occur) | [5] |

| CAS Number | 161233-97-2 | [1][2][6] |

Note on Melting Point: The reported melting point of 335 °C is notably high for a molecule of this size and may represent the onset of significant thermal decomposition rather than a true melting phenomenon.[5] This underscores the importance of employing advanced thermal analysis techniques to fully characterize its behavior upon heating.

Predicted Thermal Decomposition Pathway

The primary anticipated thermal decomposition mechanism for 2-Cyanoisonicotinic acid is decarboxylation , the loss of carbon dioxide (CO₂) from the carboxylic acid group. The stability of pyridine carboxylic acids towards decarboxylation is highly dependent on the position of the carboxyl group. Studies have shown that picolinic acid (2-pyridinecarboxylic acid) undergoes decarboxylation more readily than its isonicotinic (4-pyridinecarboxylic acid) and nicotinic (3-pyridinecarboxylic acid) isomers.[7][8] This is attributed to the ability of the nitrogen atom to stabilize the intermediate formed during the reaction.[7]

For 2-Cyanoisonicotinic acid, the carboxylic acid group is at the 4-position. The decarboxylation of isonicotinic acid is generally less facile than that of picolinic acid.[7] However, the presence of a strongly electron-withdrawing cyano group at the 2-position will significantly influence the electron density of the pyridine ring. This is expected to increase the acidity of the carboxylic proton and could affect the stability of the intermediates in the decomposition process.

A plausible decomposition pathway is initiated by the loss of carbon dioxide to form a 2-cyanopyridin-4-yl carbanion. This intermediate would then be protonated by an available proton source in the reaction environment to yield 2-cyanopyridine.

Caption: Proposed decarboxylation pathway of 2-Cyanoisonicotinic acid.

Further decomposition of the resulting 2-cyanopyridine at higher temperatures could lead to the cleavage of the pyridine ring and the release of other gaseous products. The nitrile group itself is generally thermally stable but can undergo reactions at very high temperatures.

Experimental Thermal Analysis

To empirically determine the thermal stability and decomposition profile of 2-Cyanoisonicotinic acid, a combination of Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) is the industry-standard approach.

Methodology: Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere. This technique is ideal for determining the onset of decomposition, identifying intermediate decomposition steps, and quantifying the mass loss associated with each step.

Protocol for TGA Analysis of 2-Cyanoisonicotinic Acid:

-

Instrument Preparation:

-

Ensure the TGA instrument is calibrated for mass and temperature according to the manufacturer's specifications.

-

Select an appropriate sample pan (e.g., platinum or alumina) that is inert to the sample and its decomposition products.

-

Tare the sample pan.

-

-

Sample Preparation:

-

Accurately weigh 5-10 mg of 2-Cyanoisonicotinic acid into the tared sample pan.

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min to provide an inert atmosphere.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a heating rate of 10 °C/min.

-

-

Data Acquisition: Record mass, temperature, and time throughout the experiment.

-

-

Data Analysis:

-

Plot the percentage of mass loss versus temperature.

-

Determine the onset temperature of decomposition (Tonset) from the TGA curve.

-

Calculate the derivative of the TGA curve (DTG curve) to identify the temperatures of maximum decomposition rates.

-

Quantify the mass loss at each decomposition step.

-

Methodology: Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature. It is used to detect thermal events such as melting, crystallization, and decomposition, and to quantify the enthalpy changes associated with these transitions.

Protocol for DSC Analysis of 2-Cyanoisonicotinic Acid:

-

Instrument Preparation:

-

Calibrate the DSC instrument for temperature and enthalpy using certified reference materials (e.g., indium).

-

Use hermetically sealed aluminum pans for the sample and an empty pan as a reference.

-

-

Sample Preparation:

-

Accurately weigh 2-5 mg of 2-Cyanoisonicotinic acid into a DSC pan.

-

Hermetically seal the pan to contain any evolved gases during initial heating stages.

-

-

Experimental Parameters:

-

Purge Gas: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 400 °C at a heating rate of 10 °C/min.

-

-

-

Data Analysis:

-

Plot the heat flow versus temperature.

-

Identify endothermic and exothermic peaks. An endothermic peak would correspond to melting, while a sharp exothermic peak following or overlapping with an endotherm often indicates decomposition.

-

Determine the onset temperature, peak temperature, and enthalpy of any observed transitions.

-

Sources

- 1. 2-Cyanoisonicotinic Acid | C7H4N2O2 | CID 2762513 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-Cyanoisonicotinic Acid, 1G | Labscoop [labscoop.com]

- 3. 2-Cyanoisonicotinic Acid | 161233-97-2 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. biocompare.com [biocompare.com]

- 5. labproinc.com [labproinc.com]

- 6. parchem.com [parchem.com]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. cdnsciencepub.com [cdnsciencepub.com]

An In-depth Technical Guide to the Crystal Structure of 2-Cyanoisonicotinic Acid: A Workflow for Discovery and Characterization

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Cyanoisonicotinic acid, a derivative of isonicotinic acid, represents a molecule of significant interest in medicinal chemistry and materials science. Its structural features, combining a pyridine ring, a carboxylic acid group, and a nitrile moiety, offer a rich landscape for intermolecular interactions that dictate its solid-state properties. Understanding the precise three-dimensional arrangement of molecules in the crystalline state is paramount for predicting and controlling its behavior, from solubility and bioavailability in pharmaceutical formulations to its performance in advanced materials. This technical guide outlines a comprehensive workflow for the determination and analysis of the crystal structure of 2-cyanoisonicotinic acid. While a definitive, publicly available crystal structure of this specific compound is not available at the time of this writing, this document serves as an expert guide to the methodologies, underlying principles, and expected outcomes of such an investigation, drawing parallels from closely related structures.

Introduction: The Significance of 2-Cyanoisonicotinic Acid

2-Cyanoisonicotinic acid (C₇H₄N₂O₂) is a heterocyclic compound with the IUPAC name 2-cyanopyridine-4-carboxylic acid[1]. Its molecular structure presents a fascinating case for solid-state chemistry. The presence of a hydrogen bond donor (carboxylic acid), hydrogen bond acceptors (pyridine nitrogen, nitrile nitrogen, and carbonyl oxygen), and an aromatic ring system suggests a high propensity for the formation of robust and intricate supramolecular architectures.

The arrangement of molecules in a crystal, or its crystal structure, is a critical determinant of a substance's physicochemical properties. In the pharmaceutical industry, for instance, different crystalline forms (polymorphs) of an active pharmaceutical ingredient (API) can exhibit vastly different solubilities, dissolution rates, and stabilities, all of which have profound implications for drug efficacy and safety. The ability to form co-crystals, where 2-cyanoisonicotinic acid crystallizes with another molecule, further expands the possibilities for tuning these properties[2]. Therefore, a thorough understanding of its crystal structure is not merely an academic exercise but a crucial step in its potential application.

Synthesis and Crystallization: The Gateway to Single Crystals

The journey to elucidating a crystal structure begins with the synthesis of the compound and the subsequent growth of high-quality single crystals.

Synthesis of 2-Cyanoisonicotinic Acid

Several synthetic routes to pyridine carboxylic acids and their derivatives have been reported. A common approach involves the hydrolysis of a corresponding nitrile. For instance, 2-cyanopyridine can be hydrolyzed under alkaline conditions, followed by acidification to yield the carboxylic acid[3]. The synthesis of 2-cyanoisonicotinic acid would likely follow a similar multi-step pathway, potentially starting from a commercially available pyridine derivative.

Hypothetical Synthetic Workflow:

Caption: A generalized synthetic workflow for 2-Cyanoisonicotinic Acid.

Crystallization Methodologies

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often requires empirical screening.

Table 1: Common Crystallization Techniques

| Technique | Description | Rationale |

| Slow Evaporation | A solution of the compound is allowed to evaporate slowly at a constant temperature. | The gradual increase in concentration allows for ordered molecular assembly into a crystalline lattice. |

| Vapor Diffusion | A solution of the compound is placed in a sealed container with a vessel containing a miscible "anti-solvent" in which the compound is poorly soluble. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of the compound and inducing crystallization. | This method provides a slower and more controlled approach to reducing solubility compared to direct addition of an anti-solvent. |

| Cooling Crystallization | A saturated solution of the compound at an elevated temperature is slowly cooled. | The decrease in temperature reduces the solubility of the compound, leading to crystallization. The rate of cooling is crucial to obtain high-quality crystals. |

The choice of solvent is paramount. Solvents with varying polarities should be screened to find conditions that yield a supersaturated solution from which single crystals can nucleate and grow.

Crystal Structure Determination: An Experimental Guide

The gold standard for determining the atomic-level structure of a crystalline solid is single-crystal X-ray diffraction (SC-XRD).

Experimental Workflow for Single-Crystal X-ray Diffraction

Caption: The experimental workflow for single-crystal X-ray diffraction.

Step-by-Step Protocol:

-

Crystal Selection and Mounting: A suitable single crystal (typically 0.1-0.3 mm in each dimension) is selected under a microscope and mounted on a goniometer head.

-

Data Collection: The mounted crystal is placed in an X-ray diffractometer. A beam of monochromatic X-rays is directed at the crystal, which is rotated through a series of angles. The diffracted X-rays are detected, and their intensities and positions are recorded.

-

Structure Solution: The collected diffraction data is used to solve the "phase problem" and generate an initial electron density map of the unit cell. This map reveals the positions of the atoms.

-

Structure Refinement: The initial atomic model is refined against the experimental data using least-squares methods to improve the agreement between the calculated and observed diffraction patterns.

-

Structure Validation and Analysis: The final crystal structure is validated using various crystallographic metrics and analyzed to understand the molecular geometry, intermolecular interactions, and packing arrangement. The results are typically deposited in a crystallographic database such as the Cambridge Structural Database (CSD)[4].

Anticipated Crystal Structure of 2-Cyanoisonicotinic Acid: A Hypothetical Analysis

While the experimental structure is not yet known, we can make informed predictions about its key features based on the molecular structure and data from related compounds.

Molecular Conformation

The molecule possesses a degree of conformational flexibility, primarily around the C-C bond connecting the carboxylic acid group to the pyridine ring. The dihedral angle of this group will be a key feature of the molecular conformation in the solid state.

Supramolecular Assembly and Hydrogen Bonding

The presence of multiple hydrogen bond donors and acceptors suggests a rich hydrogen-bonding network. We can anticipate several key interactions:

-

Carboxylic Acid Dimer: A common and robust supramolecular synthon is the formation of a hydrogen-bonded dimer between two carboxylic acid groups.

-

Acid-Pyridine Heterosynthon: A strong hydrogen bond is expected between the carboxylic acid proton and the nitrogen atom of the pyridine ring of a neighboring molecule.

-

Nitrile and Carbonyl Interactions: The nitrile and carbonyl groups are likely to act as hydrogen bond acceptors, interacting with the carboxylic acid proton or other potential donors.

Caption: Potential intermolecular interactions in the crystal structure of 2-Cyanoisonicotinic Acid.

Polymorphism and Co-crystals

Given the conformational flexibility and multiple hydrogen bonding sites, it is highly probable that 2-cyanoisonicotinic acid can exist in multiple crystalline forms, or polymorphs[5]. The specific polymorph obtained will depend on the crystallization conditions. Furthermore, the ability to form co-crystals with other molecules, particularly other active pharmaceutical ingredients, presents a significant opportunity for the development of novel solid forms with tailored properties[2].

Spectroscopic and Thermal Characterization

While SC-XRD provides the definitive crystal structure, other analytical techniques are essential for characterizing the bulk material and understanding its properties.

Table 2: Complementary Analytical Techniques

| Technique | Information Provided |

| Powder X-ray Diffraction (PXRD) | Provides a "fingerprint" of the crystalline phase, useful for identifying polymorphs and assessing bulk purity. |

| Fourier-Transform Infrared (FTIR) and Raman Spectroscopy | Probes the vibrational modes of the molecules, which are sensitive to the intermolecular interactions in the crystal. |

| Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA) | Measures the thermal properties of the material, such as melting point, phase transitions, and thermal stability. |

| Solid-State Nuclear Magnetic Resonance (ssNMR) Spectroscopy | Provides information about the local environment of specific atomic nuclei in the solid state. |

Relevance in Drug Development and Materials Science

The detailed structural information obtained from a crystal structure determination of 2-cyanoisonicotinic acid would have significant implications:

-

Drug Development: A comprehensive understanding of the solid-state landscape, including polymorphism and co-crystal formation, is a regulatory requirement for new drug candidates. It allows for the selection of the optimal solid form with desired properties for formulation and manufacturing.

-